1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one
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Overview
Description
1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a chlorophenyl group, a nitrobenzoyl group, and a pyrazolyl group attached to a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the nitrobenzoyl group. The final step involves the formation of the pyridazinone core and the attachment of the chlorophenyl group. Reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels. The compound’s structure allows it to form specific interactions with these targets, leading to its biological effects.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one can be compared with other pyridazinone derivatives:
Similar Compounds: this compound, 1-(4-Methylphenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one, and 1-(4-Fluorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one.
Uniqueness: The presence of the chlorophenyl group and the specific arrangement of functional groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN5O4/c21-14-4-6-15(7-5-14)24-11-9-18(27)19(23-24)17-8-10-25(22-17)20(28)13-2-1-3-16(12-13)26(29)30/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMWBNGFZBSJFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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